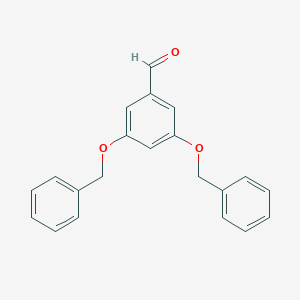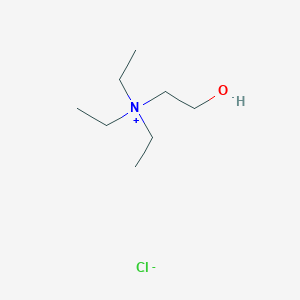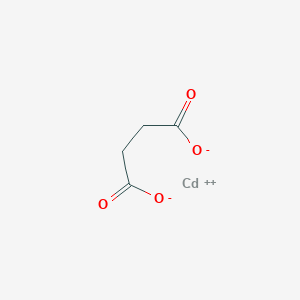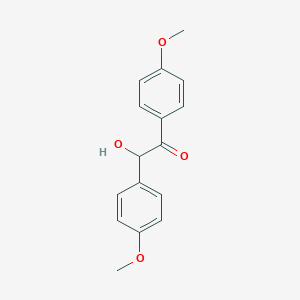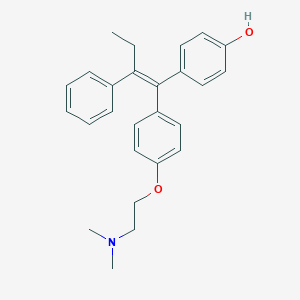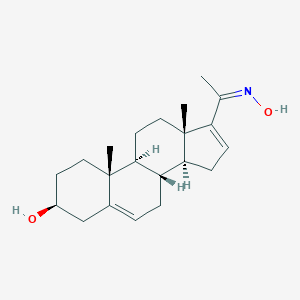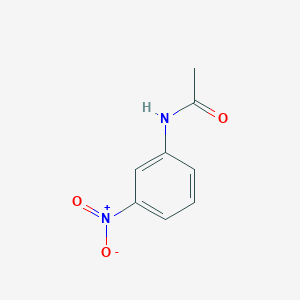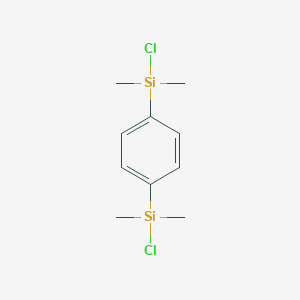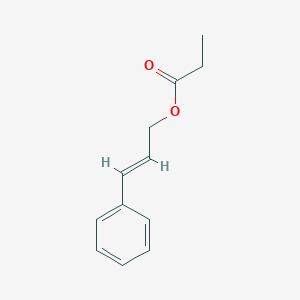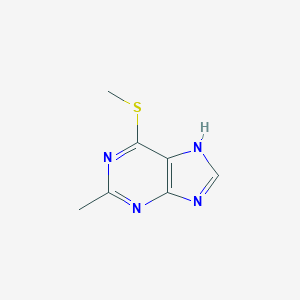![molecular formula C28H16 B085973 Dibenzo[fg,qr]pentacene CAS No. 197-74-0](/img/structure/B85973.png)
Dibenzo[fg,qr]pentacene
Descripción general
Descripción
Dibenzo[fg,qr]pentacene (DBP) is a polycyclic aromatic hydrocarbon that has gained significant attention in the field of organic electronics due to its excellent semiconducting properties. DBP is a highly conjugated molecule with a planar structure and a large π-conjugated system, making it an ideal candidate for use in various electronic devices.
Mecanismo De Acción
Dibenzo[fg,qr]pentacene acts as a semiconducting material by facilitating the transport of charge carriers (electrons or holes) through its conjugated π-system. In OFETs, Dibenzo[fg,qr]pentacene is used as the active layer, where it forms a channel between the source and drain electrodes. When a voltage is applied, the charge carriers are injected into the channel and transported through the Dibenzo[fg,qr]pentacene layer. In OLEDs, Dibenzo[fg,qr]pentacene is used as an emissive layer, where it emits light when a voltage is applied. The mechanism of action in OSCs is similar to that in OFETs, where Dibenzo[fg,qr]pentacene is used as the active layer to facilitate the transport of charge carriers.
Efectos Bioquímicos Y Fisiológicos
Dibenzo[fg,qr]pentacene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Dibenzo[fg,qr]pentacene can induce cytotoxicity in certain cell lines. Dibenzo[fg,qr]pentacene has also been shown to induce oxidative stress and DNA damage in some in vitro studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenzo[fg,qr]pentacene has several advantages as a semiconducting material, including its high charge carrier mobility, good stability, and low cost. However, Dibenzo[fg,qr]pentacene also has some limitations, including its low solubility in common solvents, which can make it difficult to process and fabricate into electronic devices.
Direcciones Futuras
There are several future directions for Dibenzo[fg,qr]pentacene research, including the development of new synthesis methods to improve the solubility and processability of Dibenzo[fg,qr]pentacene. Additionally, there is a need for further studies on the biochemical and physiological effects of Dibenzo[fg,qr]pentacene. Furthermore, the use of Dibenzo[fg,qr]pentacene in the development of new electronic devices, such as flexible and stretchable electronics, is an area of active research. Finally, the use of Dibenzo[fg,qr]pentacene in the development of new photoresponsive materials for photovoltaic and optoelectronic applications is another promising direction for future research.
Conclusion:
In conclusion, Dibenzo[fg,qr]pentacene is a highly conjugated molecule with excellent semiconducting properties. Dibenzo[fg,qr]pentacene has been extensively studied for its use in various electronic devices, including OFETs, OLEDs, and OSCs. Dibenzo[fg,qr]pentacene has several advantages as a semiconducting material, including its high charge carrier mobility, good stability, and low cost. However, Dibenzo[fg,qr]pentacene also has some limitations, including its low solubility in common solvents. There are several future directions for Dibenzo[fg,qr]pentacene research, including the development of new synthesis methods, further studies on the biochemical and physiological effects of Dibenzo[fg,qr]pentacene, and the use of Dibenzo[fg,qr]pentacene in the development of new electronic devices and photoresponsive materials.
Aplicaciones Científicas De Investigación
Dibenzo[fg,qr]pentacene has a wide range of scientific research applications, including its use as a semiconducting material in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). Dibenzo[fg,qr]pentacene has also been used in the development of photoresponsive materials, where it can be used as a photosensitizer in photovoltaic devices.
Propiedades
Número CAS |
197-74-0 |
|---|---|
Nombre del producto |
Dibenzo[fg,qr]pentacene |
Fórmula molecular |
C28H16 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
heptacyclo[13.11.1.12,10.04,9.017,22.023,27.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19,21,23(27),24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-23-13-6-12-22-20-10-4-2-8-18(20)16-26(28(22)23)24-14-5-11-21(19)27(24)25/h1-16H |
Clave InChI |
CQZAFTXSQXUULO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1 |
SMILES canónico |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC=CC=C6C7=C5C(=CC=C7)C4=CC2=C1 |
Otros números CAS |
197-74-0 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

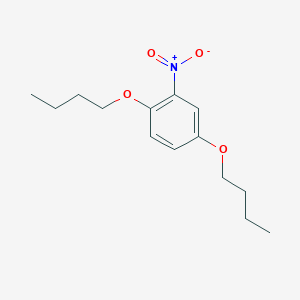
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
